N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-(trifluoromethyl)benzamide
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Description
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C20H17F3N4O5S and its molecular weight is 482.43. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are phagocytes and polymorphonuclear cells . These cells play a crucial role in the immune response, particularly in the context of inflammation and oxidative stress .
Mode of Action
This compound inhibits the zymosan-induced oxidative bursts from whole blood phagocytes and isolated polymorphonuclear cells . It also inhibits the production of nitric oxide from lipopolysaccharide-induced J774.2 macrophages . These actions suggest that the compound has anti-inflammatory properties .
Biochemical Pathways
The compound significantly downregulates the mRNA expression of inflammatory markers such as TNF-α, IL-1β, IL-2, IL-13, and NF-κB , which are elevated in zymosan-induced generalized inflammation . Conversely, it upregulates the expression of the anti-inflammatory cytokine IL-10 , which is reduced in zymosan-treated mice .
Pharmacokinetics
In acute toxicological studies in Balb/c mice, the compound showed no toxicity at the highest tested intraperitoneal dose of 100 mg/kg .
Result of Action
The compound’s action results in the inhibition of the oxidative burst from phagocytes and the reduction of nitric oxide production . This leads to a decrease in inflammation, as evidenced by the downregulation of inflammatory markers and the upregulation of anti-inflammatory cytokines .
Biochemical Analysis
Biochemical Properties
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-(trifluoromethyl)benzamide plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in inflammatory responses. The compound’s interaction with these enzymes is primarily through binding to their active sites, thereby preventing the enzymes from catalyzing their respective biochemical reactions. This inhibition can lead to a decrease in the production of inflammatory mediators, making the compound a potential candidate for anti-inflammatory therapies .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to downregulate the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in macrophages. This downregulation is achieved through the inhibition of the NF-κB signaling pathway, which is a key regulator of inflammatory responses . Additionally, the compound can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of various metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of target enzymes. This binding prevents the enzymes from interacting with their natural substrates, thereby inhibiting their catalytic activity. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. For instance, it can inhibit the activation of NF-κB, a transcription factor that regulates the expression of many pro-inflammatory genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. The compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Its long-term effects on cellular function can vary depending on the duration of exposure and the specific cell type being studied. In in vitro studies, prolonged exposure to the compound has been shown to result in sustained inhibition of inflammatory responses, while in vivo studies have demonstrated its potential for long-term therapeutic effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory effects without significant toxicity. At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the compound’s interaction with off-target enzymes and proteins, leading to unintended biochemical reactions . Therefore, careful dosage optimization is essential for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which catalyze its biotransformation into various metabolites. These metabolites can then be further processed by other metabolic enzymes, leading to their eventual excretion from the body. The compound’s interaction with these metabolic enzymes can also affect metabolic flux and the levels of various metabolites in the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the compound’s uptake into cells, while binding proteins help to distribute it within different cellular compartments. The compound’s localization and accumulation within specific tissues can influence its overall pharmacological effects .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins. It can also be transported into the nucleus, where it can modulate gene expression by interacting with transcription factors and other regulatory proteins. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O5S/c1-31-17-11-16(25-19(26-17)32-2)27-33(29,30)15-8-6-14(7-9-15)24-18(28)12-4-3-5-13(10-12)20(21,22)23/h3-11H,1-2H3,(H,24,28)(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSPLFBDYYGMLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.